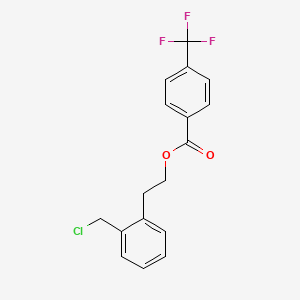

2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate

Description

2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate is a synthetic aromatic ester featuring a benzoyl core substituted with a trifluoromethyl group at the para position and a phenethyl ester moiety modified with a chloromethyl group at the ortho position. This structure combines electron-withdrawing (trifluoromethyl) and reactive (chloromethyl) groups, making it a candidate for applications in pharmaceuticals, agrochemicals, or polymer chemistry. The chloromethyl group is a reactive site for nucleophilic substitution, enabling further derivatization, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

2-[2-(chloromethyl)phenyl]ethyl 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3O2/c18-11-14-4-2-1-3-12(14)9-10-23-16(22)13-5-7-15(8-6-13)17(19,20)21/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSHVNBWNFODDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCOC(=O)C2=CC=C(C=C2)C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate typically involves the esterification of 2-(chloromethyl)phenethyl alcohol with 4-(trifluoromethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The phenethyl moiety can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are often employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenethyl derivatives.

Hydrolysis: Products include 4-(trifluoromethyl)benzoic acid and 2-(chloromethyl)phenethyl alcohol.

Oxidation: Products include phenylacetaldehyde or phenylacetic acid derivatives.

Scientific Research Applications

Organic Synthesis

2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate serves as an intermediate in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups into organic frameworks. Common synthetic pathways include:

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to diverse substituted phenethyl derivatives.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-(trifluoromethyl)benzoic acid and 2-(chloromethyl)phenethyl alcohol.

- Oxidation: The phenethyl moiety can be oxidized to produce ketones or aldehydes, expanding the range of possible derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacological agent . The trifluoromethyl group is known to enhance the bioavailability and lipophilicity of compounds, making them more effective in biological systems. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Activity: Compounds with similar structures have shown promise in inhibiting bacterial growth.

- Anti-inflammatory Properties: The ability to modulate enzyme activity through covalent bonding may lead to anti-inflammatory applications.

Material Science

The compound is also utilized in the production of specialty chemicals and materials with unique properties. Its stability and resistance to degradation make it suitable for use in:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 2-(chloromethyl)phenethyl 4-(trifluoromethyl)benzoate with structurally related compounds, focusing on substituents, physical properties, and applications:

Biological Activity

2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C16H14ClF3O2

- IUPAC Name : 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate

The biological activity of 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity, while the chloromethyl moiety may facilitate nucleophilic attack in biological systems. Similar compounds have demonstrated a range of activities, including:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator of various receptors, affecting signal transduction pathways.

Biological Activities

Research has indicated that derivatives of this compound possess a variety of biological activities:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Anticancer Properties : In vitro studies show potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Modulates inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies

-

Anticancer Activity :

A study evaluated the effects of 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate on human breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent. -

Antimicrobial Efficacy :

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, showcasing its effectiveness as an antimicrobial agent. -

Anti-inflammatory Mechanism :

Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in managing inflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests high gastrointestinal absorption and central nervous system permeability. This characteristic enhances their potential for therapeutic applications by ensuring effective bioavailability.

Q & A

Q. Key Parameters :

- Reaction temperature: 0–25°C for esterification.

- Solvent choice: Dichloromethane or THF for solubility.

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and crystal packing, if single crystals are obtained .

Basic: How to assess the compound’s stability under various experimental conditions?

Methodological Answer:

- Thermal Stability :

- Hydrolytic Stability :

- Light Sensitivity :

Q. Data Interpretation :

Advanced: How to design experiments to resolve contradictions in reaction yields reported across studies?

Methodological Answer:

- Factor Screening : Use a factorial design (e.g., 2³ design) to test variables: solvent polarity, catalyst loading, and temperature .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-limiting steps .

- Reproducibility Checks :

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs) using PDB structures .

- QSAR Modeling : Train models on datasets of similar trifluoromethyl-containing compounds to predict cytotoxicity or receptor affinity .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Limitations : Computational results require experimental validation via enzyme inhibition assays .

Advanced: How to optimize reaction conditions for regioselective substitution in the chloromethyl group?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the chloromethyl site .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .

- Kinetic vs. Thermodynamic Control :

Methodological: What safety protocols are critical when handling chlorinated intermediates?

Methodological Answer:

- Ventilation : Use fume hoods for reactions releasing HCl gas .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons.

- Waste Disposal : Quench excess chlorinated intermediates with sodium bicarbonate before disposal .

Analytical Challenge: How to differentiate stereoisomers or conformers of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.